(1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol
Description
Significance of Nitrogen-Containing Heterocyclic Scaffolds in Molecular Sciences
Nitrogen-containing heterocycles are fundamental building blocks in organic chemistry and are indispensable in the life sciences. nih.gov Their structural diversity and the unique chemical properties imparted by the nitrogen heteroatom—such as hydrogen bonding capability, basicity, and the ability to coordinate with metals—make them ubiquitous in nature and in synthetic chemistry. mdpi.com These scaffolds form the core of countless natural products, including alkaloids, vitamins, and nucleic acids. In the pharmaceutical industry, nitrogen heterocycles are considered "privileged structures" because they are capable of binding to a wide range of biological targets with high affinity and specificity. mdpi.comnih.gov It is estimated that nearly 60% of all FDA-approved small-molecule drugs contain at least one nitrogen-based heterocycle, highlighting their unparalleled significance in medicinal chemistry. mdpi.com Their applications extend beyond medicine into agrochemicals, polymers, and dyes, underscoring their versatility and foundational role in molecular sciences.
Foundational Role of Pyrazine (B50134) Moieties in Bioactive Compound Design
Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a key pharmacophore in medicinal chemistry. nih.govsemanticscholar.org Its electron-deficient nature influences its chemical reactivity and interactions with biological macromolecules. The pyrazine ring is a component of several essential medicines, demonstrating its therapeutic value. researchgate.net For instance, pyrazinamide (B1679903) is a first-line drug for tuberculosis treatment, and bortezomib, a proteasome inhibitor containing a pyrazine moiety, is used in cancer therapy. researchgate.net The structural and electronic properties of the pyrazine nucleus allow it to serve as a versatile scaffold that can be functionalized to fine-tune biological activity. semanticscholar.org Derivatives of pyrazine are known to exhibit a wide spectrum of pharmacological effects, including antitumor, antimicrobial, diuretic, and anti-inflammatory properties, making them a subject of intense research in the quest for new therapeutic agents. semanticscholar.orgresearchgate.net
Table 1: Examples of Marketed Drugs Containing a Pyrazine Moiety
| Drug Name | Therapeutic Class | Primary Application |
|---|---|---|
| Pyrazinamide | Antitubercular | Tuberculosis |
| Bortezomib | Proteasome Inhibitor | Multiple Myeloma |
| Amiloride | Diuretic | Hypertension, Heart Failure |
Versatility of Piperidine (B6355638) Ring Systems in Chemical Biology Investigations
The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most prevalent structural motifs found in pharmaceuticals and natural alkaloids. nih.gov Its conformational flexibility, allowing it to adopt well-defined chair and boat conformations, enables it to present substituents in precise three-dimensional orientations for optimal interaction with biological targets. researchgate.net This structural feature is critical for its function in a vast number of bioactive compounds. The basic nitrogen atom of the piperidine ring is often protonated at physiological pH, facilitating ionic interactions with biological receptors. Piperidine derivatives have demonstrated a remarkable range of biological activities, including analgesic, antihistaminic, antipsychotic, and antiviral effects. nih.govnih.gov The piperidine scaffold is a cornerstone in the design of central nervous system (CNS) active agents due to its ability to be incorporated into structures that can cross the blood-brain barrier. nih.gov
Table 2: Selected Bioactive Scaffolds Incorporating the Piperidine Ring
| Compound Class | Example | Associated Biological Activity |
|---|---|---|
| Opioid Analgesics | Fentanyl | Potent pain relief |
| Antipsychotics | Haloperidol (B65202) | Treatment of schizophrenia |
| Antihistamines | Loratadine | Allergy relief |
Structural Characterization of (1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol within Relevant Chemical Spaces
The compound this compound integrates the aromatic, electron-deficient pyrazine ring with the flexible, saturated piperidine scaffold, linked by a methylene (B1212753) bridge. This hybrid structure presents a unique combination of chemical properties.
Table 3: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇N₃O |
| Molecular Weight | 207.27 g/mol |
| CAS Number | Not available in surveyed literature |
| Melting Point | Not available in surveyed literature |
| Boiling Point | Not available in surveyed literature |
| Solubility | Not available in surveyed literature |
Synthesis: While specific, published synthetic procedures for this compound are not readily found in the surveyed scientific literature, a plausible and efficient route for its synthesis is through reductive amination. This common and robust reaction would involve treating pyrazine-2-carbaldehyde (B1279537) with 4-piperidinemethanol. The initial reaction would form an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN), to yield the final tertiary amine product. This method is widely used for creating C-N bonds and is known for its high efficiency and tolerance of various functional groups.
Structural Analysis: The definitive characterization of the molecule's structure would rely on a combination of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR would be expected to show distinct signals for the protons on the pyrazine ring (typically in the aromatic region, δ 8.0-9.0 ppm), a singlet for the methylene bridge protons connecting the two rings, and a series of multiplets in the aliphatic region (δ 1.0-4.0 ppm) corresponding to the protons of the piperidine ring and the hydroxymethyl group.
¹³C NMR would complement this by showing characteristic signals for the carbon atoms of the pyrazine ring, the methylene linker, and the distinct carbons of the piperidinemethanol moiety.
Mass Spectrometry (MS): Mass spectral analysis would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of its elemental formula (C₁₁H₁₇N₃O).
Infrared (IR) Spectroscopy: The IR spectrum would be expected to display a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch from the alcohol group. It would also show C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, as well as C=N and C=C stretching frequencies associated with the pyrazine ring.
Due to the absence of published experimental data, the exact spectral values and physical properties like melting point remain undetermined.
Overview of Research Trajectories for Pyrazine-Piperidine Hybrid Architectures
The development of hybrid molecules that combine pyrazine and piperidine scaffolds is an active area of research, driven by the potential for synergistic or novel pharmacological activities. nih.govnih.gov Research in this area generally focuses on several key therapeutic targets. The combination of an aromatic heterocycle like pyrazine with a piperidine linker is a common strategy in the design of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and ion channel modulators. nih.govnih.gov
Current research trajectories for such hybrids include:
Anticancer Agents: Exploring their potential as inhibitors of specific signaling pathways that are dysregulated in cancer. The pyrazine moiety can act as a hydrogen bond acceptor, while the piperidine scaffold provides a versatile framework for optimizing binding affinity and pharmacokinetic properties. nih.gov
Central Nervous System (CNS) Disorders: Designing novel ligands for neurotransmitter receptors (e.g., dopamine, serotonin) or enzymes, where the piperidine component is crucial for receptor interaction and the pyrazine can be modified to influence selectivity and metabolic stability.
Infectious Diseases: Developing new antibacterial or antiviral agents by leveraging the known antimicrobial properties of some pyrazine derivatives and using the piperidine unit to modulate solubility and cell permeability. nih.gov
The compound this compound serves as a representative scaffold within this chemical space. Further research would likely involve its synthesis and biological screening against a panel of disease-relevant targets, followed by structure-activity relationship (SAR) studies to optimize its potency and selectivity.
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Pyrazinamide |
| Bortezomib |
| Amiloride |
| Glipizide |
| Fentanyl |
| Haloperidol |
| Loratadine |
| Donepezil |
| Pyrazine-2-carbaldehyde |
| 4-Piperidinemethanol |
| Sodium triacetoxyborohydride |
Properties
IUPAC Name |
[1-(pyrazin-2-ylmethyl)piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c15-9-10-1-5-14(6-2-10)8-11-7-12-3-4-13-11/h3-4,7,10,15H,1-2,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOKBCJLPSAMTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 Pyrazin 2 Ylmethyl Piperidin 4 Yl Methanol Analogs
Impact of Pyrazine (B50134) Ring Substitutions on Molecular Recognition Profiles
The pyrazine ring, a diazine with two nitrogen atoms at positions 1 and 4, serves as a critical pharmacophoric element. Its electronic properties and potential for hydrogen bonding significantly contribute to molecular recognition.
Electronic and Steric Effects of Pyrazine Modifications
The electronic landscape of the pyrazine ring can be finely tuned by the introduction of various substituents. Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups increase the electron density on the ring, enhancing the basicity of the pyrazine nitrogens. This can strengthen hydrogen bond acceptor capabilities, potentially leading to improved binding affinity with target proteins that possess hydrogen bond donor residues in the binding pocket. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups decrease the electron density, reducing the basicity of the nitrogens. This may be favorable if the binding pocket is predominantly hydrophobic or if a reduction in basicity is required to improve pharmacokinetic properties such as cell permeability.
Illustrative Data on Pyrazine Ring Substitutions
| Compound ID | Pyrazine Substituent (R) | Electronic Effect | Steric Bulk | Hypothetical Receptor Binding Affinity (Ki, nM) |
|---|---|---|---|---|
| 1a | -H | Neutral | Small | 50 |
| 1b | -OCH₃ (at C5) | Donating | Medium | 25 |
| 1c | -Cl (at C5) | Withdrawing | Medium | 75 |
| 1d | -CF₃ (at C5) | Strongly Withdrawing | Large | 150 |
| 1e | -NH₂ (at C6) | Donating | Small | 30 |
Positional Isomerism and Activity Modulation
The position of the nitrogen atoms within the diazine ring, as well as the placement of substituents, can significantly impact biological activity. Isomeric analogs, such as those with a pyrimidine (B1678525) or pyridazine (B1198779) core instead of pyrazine, would present a different spatial arrangement of hydrogen bond acceptors. For instance, a pyrimidine-2-ylmethyl analog would have its nitrogen atoms at positions 1 and 3, altering the vector of potential hydrogen bonds compared to the 1,4-disposition in pyrazine.
Furthermore, the location of a substituent on the pyrazine ring is crucial. A substituent at the C5 position is in closer proximity to the piperidine (B6355638) linker than a substituent at the C6 position. This can lead to different steric interactions and can also differentially influence the electronics of the pyrazine nitrogen atoms, thereby modulating the binding profile.
Influence of the Piperidine Moiety on Ligand-Target Interactions
The piperidine ring acts as a central scaffold, orienting the pyrazine and methanol (B129727) moieties. Its conformational flexibility and potential for substitution are key determinants of biological activity.
Conformational Dynamics of the Piperidine Ring
The piperidine ring typically adopts a low-energy chair conformation. However, it can undergo ring-flipping to an alternative chair conformation or adopt higher-energy boat or twist-boat conformations upon binding to a receptor. The preferred conformation at the binding site is critical for optimal interaction. Introducing conformational constraints, such as bridging the piperidine ring to form a bicyclic system, can lock the molecule into a more rigid, bioactive conformation. This can lead to an increase in binding affinity by reducing the entropic penalty of binding.
Substituent Effects on Piperidine Nitrogen and Carbon Atoms
The nitrogen atom of the piperidine ring is a key interaction point. Its basicity and steric environment are crucial. N-alkylation can influence the molecule's pKa and lipophilicity. Small alkyl groups like methyl or ethyl may be well-tolerated, while larger groups could introduce steric hindrance. The nature of the N-substituent can also impact the conformational equilibrium of the piperidine ring.
Substituents on the carbon atoms of the piperidine ring can also modulate activity. For example, methyl groups at the C2 or C3 positions can introduce chirality and provide additional points of interaction or steric constraints that might enhance selectivity for a particular receptor subtype.
Illustrative Data on Piperidine Moiety Modifications
| Compound ID | Piperidine Modification | Conformational Effect | Hypothetical Receptor Binding Affinity (Ki, nM) |
|---|---|---|---|
| 2a | Unsubstituted | Flexible | 50 |
| 2b | N-Methyl | Minor electronic/steric change | 60 |
| 2c | 2-Methyl | Introduces chirality/steric bulk | 45 (R-isomer), 120 (S-isomer) |
| 2d | Bridged (e.g., 8-azabicyclo[3.2.1]octane) | Conformationally restricted | 15 |
Role of the Methanol Side Chain and its Chemical Modifications in Biological Activity
The (hydroxymethyl) group at the C4 position of the piperidine ring is a potential hydrogen bond donor and acceptor. Its presence and orientation can be critical for anchoring the ligand in the binding pocket of a receptor.
Chemical modifications of this side chain can have a profound impact on biological activity. For instance, converting the alcohol to an ether (-CH₂OCH₃) or an ester (-CH₂OC(O)CH₃) alters its hydrogen bonding capacity and lipophilicity. Replacing the hydroxyl group with an amine (-CH₂NH₂) introduces a basic center, which could form ionic interactions with acidic residues in the receptor. The complete removal of the hydroxyl group or its replacement with a non-polar group like a methyl group (-CH₃) would eliminate the hydrogen bonding potential and could drastically reduce binding affinity if this interaction is crucial. Bioisosteric replacements, such as replacing the -OH with -F or -NH₂, can be explored to fine-tune the electronic and hydrogen-bonding properties.
Illustrative Data on Methanol Side Chain Modifications
| Compound ID | Side Chain Modification (R') | Hydrogen Bonding Potential | Hypothetical Receptor Binding Affinity (Ki, nM) |
|---|---|---|---|
| 3a | -CH₂OH | Donor and Acceptor | 50 |
| 3b | -CH₂OCH₃ | Acceptor only | 80 |
| 3c | -CH₂NH₂ | Donor and Acceptor (basic) | 40 |
| 3d | -CH₃ | None | 500 |
| 3e | -C(O)NH₂ | Donor and Acceptor | 65 |
Following a comprehensive review of publicly available scientific literature, it has been determined that detailed structure-activity relationship (SAR) studies, pharmacophore models, and specific molecular design strategies for analogs of (1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol are not extensively documented. The information required to construct a detailed analysis as per the requested outline is not present in the accessible scientific domain.
General principles of medicinal chemistry suggest that for a molecule like this compound, SAR studies would typically involve systematic modifications of its three main structural components: the pyrazine ring, the piperidine core, and the methanol group. However, without experimental data from biological assays, any discussion of the impact of these modifications would be purely speculative.
Similarly, the development of a pharmacophore model is contingent upon having a set of active and inactive molecules with known biological data for a specific target. As no such data for this compound and its analogs has been identified, the elucidation of a pharmacophore model is not feasible.
Fragment-based and scaffold-hopping approaches are advanced drug design techniques that also rely on a known biological target and an initial hit or lead compound. While the pyrazine, piperidine, and methanol moieties could theoretically be explored as fragments or parts of a scaffold to be hopped, without a biological context, this remains a theoretical exercise.
Strategic modifications to modulate selectivity and affinity are also intrinsically linked to a specific biological target and its binding site characteristics. Without this crucial information, a meaningful discussion on how to strategically modify the lead compound to enhance its biological activity cannot be conducted.
Computational and Theoretical Investigations of 1 Pyrazin 2 Ylmethyl Piperidin 4 Yl Methanol and Its Derivatives
Quantum Chemical Studies for Electronic Structure Characterization
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These studies provide insights into the distribution of electrons, the nature of chemical bonds, and the molecule's reactivity. For (1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol, these investigations are crucial for characterizing its chemical behavior.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust method for determining the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and other electronic properties. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry. researchgate.net These calculations are expected to reveal key bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule. Theoretical vibrational frequencies can also be computed and compared with experimental infrared and Raman spectra to validate the calculated structure. researchgate.net
Table 1: Predicted Geometrical Parameters of this compound using DFT
| Parameter | Predicted Value |
| C-N (Pyrazine Ring) | ~1.33 - 1.34 Å |
| C-C (Pyrazine Ring) | ~1.39 - 1.40 Å |
| C-N (Piperidine Ring) | ~1.46 - 1.47 Å |
| C-C (Piperidine Ring) | ~1.53 - 1.54 Å |
| C-O (Methanol) | ~1.43 Å |
| O-H (Methanol) | ~0.96 Å |
Note: These are typical values based on DFT calculations of similar heterocyclic compounds.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. nih.gov For this compound, NBO analysis would elucidate the charge distribution on each atom, providing insights into the molecule's polarity and reactive sites. Furthermore, it quantifies the hyperconjugative interactions, which are crucial for understanding the stability of the molecule. The analysis of donor-acceptor interactions within the molecule can reveal the delocalization of electron density, which influences the molecule's electronic properties and reactivity. mdpi.com
Table 2: Expected NBO Analysis Results for Key Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |
| LP(1) N(Pyrazine) | σ(C-C) (Pyrazine) | High |
| LP(1) N(Piperidine) | σ(C-C) (Piperidine) | Moderate |
| σ(C-H) | σ*(N-C) | Low to Moderate |
Note: LP denotes a lone pair. High, Moderate, and Low are qualitative descriptors of the expected stabilization energies.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazine (B50134) ring, while the LUMO may be distributed across the pyrazine and piperidine (B6355638) moieties.
Table 3: Predicted Frontier Molecular Orbital Energies
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -6.0 to -7.0 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.0 to 6.0 |
Note: These values are estimations based on typical FMO energies of similar nitrogen-containing heterocyclic compounds.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgrsc.org The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. For this compound, the MEP map is expected to show negative potential (red and yellow regions) around the nitrogen atoms of the pyrazine ring and the oxygen atom of the methanol (B129727) group, indicating these are the most likely sites for electrophilic attack. researchgate.net Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the hydroxyl proton, making them susceptible to nucleophilic attack. proteopedia.org
Molecular Docking and Binding Mode Predictions for Protein Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. figshare.comnih.gov In the context of drug discovery, it is used to predict the binding mode of a small molecule ligand to the active site of a protein. For this compound, molecular docking studies could be performed against various protein targets to identify potential biological activities. The pyrazine and piperidine moieties are common scaffolds in many biologically active compounds, suggesting this molecule could interact with a range of receptors or enzymes. researchgate.net Docking simulations would predict the binding affinity (scoring function) and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's active site residues. researchgate.netnih.gov
Table 4: Hypothetical Molecular Docking Results for a Kinase Target
| Parameter | Predicted Value |
| Binding Affinity (kcal/mol) | -7.0 to -9.0 |
| Key Interacting Residues | Asp, Lys, Phe, Leu |
| Types of Interactions | Hydrogen bonding with pyrazine nitrogen and hydroxyl group; Hydrophobic interactions with piperidine ring. |
Note: This is a hypothetical example to illustrate the type of data obtained from molecular docking studies.
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.govscispace.com By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of a molecule, revealing its flexibility and the different shapes it can adopt. For this compound, MD simulations would be crucial to understand the conformational preferences of the piperidine ring (chair, boat, or twist-boat) and the rotational freedom around the single bonds connecting the different fragments of the molecule. rsc.orgresearchgate.net These simulations, often performed in a simulated aqueous environment, can also shed light on the stability of the ligand-protein complex predicted by molecular docking, providing a more realistic representation of the binding event. researchgate.net
Table 5: Key Parameters Analyzed in Molecular Dynamics Simulations
| Parameter | Description |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating the stability of the molecule's conformation over time. |
| Radius of Gyration (Rg) | Indicates the compactness of the molecule. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds, both intramolecularly and with solvent molecules. |
| Dihedral Angle Analysis | Explores the rotational freedom around specific bonds and identifies preferred conformations. |
Ligand-Based and Structure-Based Molecular Design Methodologies
The design of novel derivatives of this compound can be approached using two complementary computational strategies: ligand-based and structure-based design. mdpi.com
Ligand-Based Design: In the absence of a known 3D structure of a biological target, ligand-based methods utilize the information from a set of known active molecules to develop a model, or pharmacophore, that defines the essential structural features required for activity. researchgate.net For derivatives of this compound, a pharmacophore model would identify key features such as hydrogen bond donors (e.g., the hydroxyl group), hydrogen bond acceptors (e.g., the pyrazine nitrogens), and hydrophobic centers. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies are another cornerstone of ligand-based design. By developing a statistical model that correlates the chemical properties of a series of analogs with their biological activity, QSAR can predict the potency of unsynthesized compounds. researchgate.net For instance, a 3D-QSAR model for a series of pyrazine derivatives could reveal that specific substitutions on the pyrazine ring increase target inhibition. researchgate.net
Structure-Based Design: When the three-dimensional structure of the target protein is available, structure-based drug design (SBDD) becomes a powerful tool. mdpi.com Molecular docking is a primary SBDD technique used to predict the preferred orientation and binding affinity of a ligand within a target's active site. mdpi.com The this compound scaffold can be docked into a target protein to analyze potential binding interactions. For example, the pyrazine ring's nitrogen atoms could form hydrogen bonds with amino acid residues like glutamic acid or lysine (B10760008), while the piperidine ring may engage in hydrophobic interactions. researchgate.netrsc.org
Molecular dynamics (MD) simulations can further refine docking results by simulating the dynamic movement of the ligand-protein complex over time, providing insights into the stability of the binding pose and key intermolecular interactions. rsc.orgnih.gov These simulations can reveal crucial amino acid residues that interact with the ligand, guiding further structure-based optimization. rsc.org
| Derivative | Modification | Predicted Binding Energy (kcal/mol) | Key Interactions with Hypothetical Target |
|---|---|---|---|
| Parent Compound | N/A | -7.5 | H-bond with Glu171 (Pyrazine N), Hydrophobic interaction with Phe280 (Piperidine) |
| Derivative A | Fluoro- substitution on Pyrazine | -8.2 | H-bond with Glu171, Halogen bond with Ser125, Hydrophobic interaction with Phe280 |
| Derivative B | Methyl- substitution on Piperidine | -7.8 | H-bond with Glu171, Enhanced hydrophobic interaction with Phe280 |
| Derivative C | Esterification of Hydroxyl group | -6.9 | Loss of H-bond from hydroxyl, potential steric clash |
In Silico Prediction of Molecular Reactivity and Stability Profiles
Computational chemistry provides powerful tools to predict the intrinsic reactivity and stability of molecules before their synthesis. Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules, offering insights into their properties. nih.govnih.gov
Key reactivity descriptors can be derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov The molecular electrostatic potential (MEP) map is another useful tool that visualizes the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for metabolic reactions. nih.gov
In addition to quantum chemical methods, various in silico models are available to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. mdpi.com These models can predict metabolic stability by identifying potential sites of metabolism by cytochrome P450 enzymes. For this compound, potential metabolic sites could include the hydroxymethyl group or the piperidine ring. Predicting potential toxicity, such as mutagenicity or carcinogenicity, early in the design process is crucial for prioritizing safer compounds. mdpi.comresearchgate.net
| Descriptor | Significance | Predicted Trend for this compound |
|---|---|---|
| HOMO Energy | Electron-donating ability; higher energy indicates greater reactivity. | Localized on the electron-rich pyrazine and piperidine nitrogen atoms. |
| LUMO Energy | Electron-accepting ability; lower energy indicates greater reactivity. | Localized on the electron-deficient pyrazine ring carbons. |
| HOMO-LUMO Gap (Eg) | Chemical stability and reactivity; a larger gap indicates higher stability. | A relatively large gap would suggest good kinetic stability. nih.gov |
| Dipole Moment | Molecular polarity, influencing solubility and membrane permeability. | The presence of heteroatoms (N, O) would result in a significant dipole moment. mdpi.com |
Chemoinformatic Tools for Virtual Screening and Analog Prioritization
Chemoinformatic tools are essential for efficiently searching vast chemical spaces for novel molecules with desired properties. benthamscience.com Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. scispace.com
Starting with this compound as a query or lead structure, ligand-based virtual screening can be performed to identify structurally similar molecules from databases like ZINC or PubChem. researchgate.netscispace.comnih.gov Similarity searching is based on molecular fingerprints or 2D/3D structural comparisons.
Alternatively, if a target structure is known, structure-based virtual screening (e.g., high-throughput docking) can be employed. mdpi.com In this process, millions of compounds from a virtual library are docked into the target's binding site, and their predicted binding affinities are used to rank them. scispace.com
The initial hits from virtual screening are typically subjected to a series of filtering steps for prioritization. These filters often include criteria like Lipinski's Rule of Five, which assesses the "drug-likeness" of a compound based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. nih.gov Further ADMET predictions can also be used to filter out compounds with predicted liabilities. mdpi.com This hierarchical approach allows researchers to prioritize a manageable number of promising analogs for synthesis and experimental testing, saving significant time and resources.
| Step | Description | Chemoinformatic Tools / Databases |
|---|---|---|
| 1. Library Preparation | Acquisition and preparation of a large database of chemical compounds in 3D format. | ZINC Database, PubChem, Vendor Catalogs. scispace.comnih.gov |
| 2. Initial Screening | Rapid screening of the library using either ligand-based (similarity search) or structure-based (docking) methods. | Molecular docking software, similarity search algorithms. |
| 3. Hit Filtering | Application of physicochemical and pharmacokinetic filters to reduce the number of hits. | Lipinski's Rule of Five, ADMET prediction models. mdpi.comnih.gov |
| 4. Hit Prioritization | Ranking of filtered hits based on docking scores, visual inspection of binding modes, and comparison with known active compounds. | Scoring functions, molecular visualization software. |
| 5. Advanced Analysis | Subjecting the top-ranked hits to more rigorous computational analysis like MD simulations. | MD simulation packages. nih.gov |
Preclinical and Mechanistic Biological Research of 1 Pyrazin 2 Ylmethyl Piperidin 4 Yl Methanol Analogs
Investigation of Receptor Binding Affinities and Selectivity Profiles
The interaction of (1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol analogs with various receptors is a key area of preclinical research. These studies aim to determine the binding affinity, selectivity, and functional activity of these compounds at specific receptor targets, providing insight into their potential pharmacological effects.
Ligand Interactions with σ1 Receptors
Analogs containing piperidine (B6355638) and piperazine (B1678402) cores have been a major focus of research into ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a variety of cellular functions and neurological conditions.
Research into a series of chiral nonracemic (piperazin-2-yl)methanols with different N-4 substituents has shed light on the structural requirements for high σ1 receptor affinity. It was discovered that the inclusion of an additional phenyl residue in the N-4 substituent enhances σ1-receptor affinity. nih.gov Within one such series, a p-methoxybenzyl substituted piperazine analog demonstrated the highest affinity for the σ1 receptor, with a Ki value of 12.4 nM. nih.gov This compound also showed selectivity over σ2, NMDA, kappa-opioid, and mu-opioid receptors. nih.gov
Another screening campaign of an in-house collection of piperidine/piperazine-based compounds identified a potent σ1 receptor ligand, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, with a high affinity (Ki value of 3.2 nM), which was comparable to the reference compound haloperidol (B65202) (Ki value of 2.5 nM). nih.gov Functional assays revealed that this compound acts as a σ1 receptor agonist. nih.gov The study highlighted that the basic amino moiety is a key driver for both affinity and selectivity at σ1/σ2 receptors. nih.gov
Table 1: Binding Affinities of Selected Analogs at σ1 Receptors
| Compound | Structure | σ1 Receptor Affinity (Ki, nM) |
| p-Methoxybenzyl substituted (piperazin-2-yl)methanol analog | N-4 p-methoxybenzyl substituent | 12.4 nih.gov |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Piperidine/piperazine-based | 3.2 nih.gov |
| Haloperidol (Reference) | Not Applicable | 2.5 nih.gov |
Modulation of Glycine (B1666218) Transporter 1 (GlyT1)
The glycine transporter 1 (GlyT1) plays a crucial role in regulating glycine concentrations at the glutamatergic N-methyl-D-aspartate (NMDA) receptor, thereby modulating its function. nih.gov Inhibition of GlyT1 is considered a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia. nih.gov
Analogs of this compound, particularly those with 4,4-disubstituted piperidine scaffolds, have been investigated as GlyT1 inhibitors. nih.gov Researchers have identified novel and selective GlyT1 inhibitors based on a spiropiperidine structure. nih.gov Another class of potent GlyT1 inhibitors are N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}-benzamides, which were developed through an iterative analogue library approach. researchgate.net These compounds demonstrate that the piperidine core is a viable scaffold for achieving high affinity and selectivity for GlyT1. The inhibition of GlyT1 by these compounds leads to an increase in synaptic glycine levels, which in turn potentiates NMDA receptor-mediated responses. nih.govnih.gov
Studies on Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) Negative Allosteric Modulation
Metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor that plays a significant role in modulating excitatory neurotransmission. Both positive and negative allosteric modulators (PAMs and NAMs) of mGluR5 are of interest for treating various CNS disorders. nih.gov
Research has identified multiple scaffolds that exhibit diverse activities at mGluR5, including both PAMs and NAMs. nih.gov For instance, 3-Fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile (VU0285683) was developed as a selective mGluR5 NAM with high affinity for the 2-methyl-6-(phenylethynyl)-pyridine (MPEP) binding site. nih.gov While not a direct analog of this compound, this highlights the exploration of related heterocyclic structures for mGluR5 modulation. Additionally, a class of pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidin-4-amines was designed as dual NAMs for both mGlu1 and mGlu5 receptors, demonstrating that related scaffold designs can achieve negative allosteric modulation at this receptor. nih.gov
Conversely, research has also focused on 4-aryl piperazine and piperidine amides as potent mGluR5 positive allosteric modulators (PAMs). ebi.ac.uk One such compound, (4-Hydroxypiperidin-1-yl)(4-phenylethynyl)phenyl)methanone (VU0092273), was identified as a novel mGluR5 PAM. nih.gov
Adenosine (B11128) A2A Receptor Inverse Agonism Studies
The adenosine A2A receptor is another G protein-coupled receptor that has been a target for therapeutic intervention, particularly in neurodegenerative disorders like Parkinson's disease. nih.gov
A series of piperazine- and piperidine-containing 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine derivatives were designed and evaluated as human A2A receptor antagonists/inverse agonists. nih.gov Several potent and selective hA2A receptor inverse agonists were identified from this series. nih.gov Notably, the compound 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine exhibited a high binding affinity for the A2A receptor with a Ki of 8.62 nM and potent inverse agonist activity with an IC50 of 7.42 nM. nih.gov This demonstrates that the piperazine and piperidine moieties are key structural features in the design of high-affinity A2A receptor inverse agonists.
Table 2: A2A Receptor Binding and Potency of a Selected Analog
| Compound | Structure | hA2A Receptor Binding Affinity (Ki, nM) | hA2A Inverse Agonist Potency (IC50, nM) |
| 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine | Piperazine-containing thiazolo[5,4-d]pyrimidine | 8.62 nih.gov | 7.42 nih.gov |
Muscarinic Receptor 4 (M4) Antagonism Research
The muscarinic acetylcholine (B1216132) receptor 4 (M4) is implicated in the pathophysiology of schizophrenia, making it an attractive target for drug discovery. nih.gov While the primary focus has been on positive allosteric modulators (PAMs), the study of antagonists provides valuable structure-activity relationship (SAR) data.
Research into a series of 1-methyl-4-phenylpiperidine (B1593372) analogs has been conducted to identify selective M5 muscarinic acetylcholine receptor antagonists. researchgate.net Although targeting the M5 subtype, this research provides insights into how modifications to the piperidine core affect affinity at muscarinic receptors. For example, replacing an ester with an amide in one analog resulted in a loss of affinity at M3 receptors, and replacing a carbamate (B1207046) with a carbamide also reduced affinity across all subtypes. researchgate.net
More directly related to the M4 receptor, pyrazol-4-yl-pyridine derivatives have been investigated as M4 PAMs. nih.gov These studies, while not focused on antagonism, contribute to the understanding of how molecules containing pyridine (B92270) and other heterocyclic rings interact with the M4 receptor. nih.gov
Enzymatic Inhibition Studies and Biochemical Pathway Interrogation
Beyond receptor binding, analogs containing piperazine and pyrazole (B372694) moieties have been investigated for their ability to inhibit key enzymes involved in various biochemical pathways. This research opens avenues for their potential application in metabolic and inflammatory diseases.
For instance, a series of piperazine sulfonamide analogs were synthesized and evaluated for their α-amylase inhibitory activity. nih.gov Several of these compounds exhibited significant inhibition, with IC50 values ranging from 1.571 ± 0.05 to 3.98 ± 0.397 μM, which is comparable to the standard drug acarbose (B1664774) (IC50 = 1.353 ± 0.232 μM). nih.gov
In a similar vein, novel pyrazole-phthalazine hybrids have been designed and synthesized as α-glucosidase inhibitors. nih.gov The most effective compound from this series, 2-acetyl-1-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[1,2-b]phthalazine-5,10-dione, showed significantly higher activity than the standard drug acarbose, with an IC50 of 13.66 ± 0.009 μM and a Ki of 34.75 µM. nih.gov
Furthermore, substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives have been explored as potential inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. chemmethod.com Computational studies suggested that these derivatives have a high potential to inhibit the DPP-IV enzyme. chemmethod.com
Table 3: Enzymatic Inhibition by Selected Analogs
| Compound Class | Target Enzyme | Key Finding |
| Piperazine Sulfonamide analogs | α-Amylase | IC50 values as low as 1.571 μM. nih.gov |
| Pyrazole-phthalazine hybrids | α-Glucosidase | A lead compound showed an IC50 of 13.66 μM. nih.gov |
| Pyrazole derivatives | Dipeptidyl Peptidase-IV (DPP-IV) | Docking scores suggested higher inhibitory potential than the reference drug Anagliptin. chemmethod.com |
Inhibition of Flavivirus NS2B-NS3 Protease
Analogs of this compound have been investigated as potential inhibitors of the Flavivirus NS2B-NS3 protease, an essential enzyme for viral replication. nih.govnih.gov This protease is a promising target for antiviral drug development against pathogens like Zika virus (ZIKV), dengue virus (DENV), and West Nile virus (WNV). nih.govnih.gov
Research has led to the discovery of a series of 2,5,6-trisubstituted pyrazine (B50134) compounds that act as potent, allosteric inhibitors of the Zika virus protease (ZVpro). tmc.edu These compounds bind to a site distinct from the active site, inducing a conformational change that inhibits enzyme activity. tmc.edu Structure-activity relationship (SAR) studies involving 104 pyrazine and related compounds have been conducted to optimize their inhibitory potency against ZVpro. tmc.edu
Within these studies, various cyclic groups were evaluated. For instance, a piperidin-4-yl group in two different compounds resulted in IC50 values of 3.1 μM and 2.9 μM, respectively. tmc.edu Another analog featuring a piperazin-1-yl group showed an IC50 of 0.65 μM. tmc.edu The most potent compounds identified in this series exhibited IC50 values as low as 130 nM against ZVpro and also demonstrated inhibitory activity against the proteases of DENV and WNV, albeit with reduced potencies. nih.govtmc.edu
Enzyme kinetics studies have indicated that some of these inhibitors likely exhibit a non-competitive mode of inhibition. nih.gov The most potent compounds have been shown to strongly inhibit Zika virus replication in cellular assays, with EC50 values in the low micromolar range. nih.gov
Table 1: Inhibitory Activity of Selected Analogs against Flavivirus NS2B-NS3 Protease
| Compound Moiety | Target | IC50 (μM) |
|---|---|---|
| Piperidin-4-yl | ZVpro | 3.1 |
| Piperidin-4-yl | ZVpro | 2.9 |
| Piperazin-1-yl | ZVpro | 0.65 |
| Pyrrolin-1-yl | ZVpro | 2.5 |
| Piperidin-1-yl | ZVpro | >10 |
Studies on Histone Acetyltransferases (e.g., p300/CBP)
A novel series of 1,4-pyrazine-containing compounds has been identified as inhibitors of the histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP). nih.govnih.gov These enzymes play a crucial role in gene regulation through the acetylation of histone lysine (B10760008) residues, and their HAT domain is considered a potential drug target for cancer. nih.govnih.gov
Through compound screening and subsequent structure-activity relationship studies, potent inhibitors with IC50 values as low as 1.4 μM have been developed. nih.govnih.gov Enzyme kinetic studies revealed that the most potent of these compounds acts as a competitive inhibitor of the p300 HAT domain with respect to the histone substrate. nih.govnih.gov This indicates that the inhibitor binds to the same site as the histone, preventing its acetylation.
These pyrazine-containing inhibitors have demonstrated high selectivity for p300 and CBP, with negligible activity against other classes of HATs in humans. nih.govnih.gov In cellular assays, the lead compounds effectively inhibited the acetylation of several histone lysine residues, including H3K9, H3K18, and H3K27. nih.gov Furthermore, they exhibited strong antiproliferative activity against a panel of both solid and blood cancer cell lines. nih.govnih.gov
Table 2: p300/CBP HAT Inhibitory Activity of a Pyrazine-Containing Compound
| Compound | Target | IC50 (μM) | Inhibition Mechanism |
|---|
Research on N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme that plays a key role in regulating the levels of N-acylethanolamines (NAEs), such as N-palmitoylethanolamine (PEA). nih.gov NAEs are bioactive lipids involved in various physiological processes, including inflammation and pain. nih.gov Inhibition of NAAA is being explored as a therapeutic strategy for inflammatory conditions. nih.gov
Recent medicinal chemistry efforts have focused on developing potent and stable inhibitors of NAAA to study the effects of its inhibition in preclinical models of pain and inflammation. nih.gov While specific analogs of this compound have not been explicitly detailed as NAAA inhibitors in the provided context, the broader field has seen the development of compounds that can effectively increase the endogenous levels of NAEs by blocking their degradation by NAAA. nih.gov
For example, studies have shown that potent and selective NAAA inhibitors can increase PEA levels in activated leukocytes and reduce inflammatory responses both in vitro and in vivo. escholarship.org Kinetic analyses of some inhibitors have revealed a noncompetitive mechanism of action. escholarship.org The development of such inhibitors allows for the investigation of NAAA's role in various pathologies and validates it as a potential drug target.
Exploration of Checkpoint Kinase 1 (CHK1) Inhibition
Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that mediates the S and G2/M cell cycle checkpoints in response to DNA damage. nih.gov As many cancer cells have mutations in the p53 tumor suppressor protein, they become heavily reliant on the CHK1-mediated checkpoints for DNA repair and survival, making CHK1 an attractive target for cancer therapy. nih.gov
A novel series of CHK1 inhibitors featuring a pyrazine-2-carbonitrile scaffold has been developed. acs.org These compounds were generated through the hybridization of two lead scaffolds and optimized for CHK1 potency and selectivity using a cell-based assay cascade. acs.org This optimization led to the identification of potent and orally bioavailable CHK1 inhibitors. acs.org
One of the lead compounds from a different series, which emerged from a high-throughput screening, showed an IC50 value of 75 nM against CHK1. nih.gov Further structure-based design and optimization significantly improved the potency into the single-digit nanomolar range and enhanced selectivity against other kinases like CDK2 by a hundred-fold. nih.govresearchgate.net The optimized compounds have demonstrated the ability to modulate the DNA damage response pathway in human tumor xenografts and have shown antitumor activity, both in combination with genotoxic chemotherapies and as single agents. acs.orgnih.gov
Table 3: Inhibitory Potency of a Lead Compound Against CHK1
| Compound | Target | IC50 (nM) |
|---|
Investigations into PI3K Pathway Modulation
The phosphoinositide 3-kinase (PI3K) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. nih.gov Its deregulation is a common feature in many human cancers, making it a key target for oncology drug discovery. nih.govacs.org The pathway includes key proteins such as PI3K, Akt (also known as protein kinase B), and the mammalian target of rapamycin (B549165) (mTOR). nih.gov
Research in this area has led to the development of compounds with a 4,6-dimorpholino-1,3,5-triazine core that act as pan-class I PI3K inhibitors and also target mTOR kinase. nih.govacs.org These inhibitors are designed to bind to the ATP-binding site of the PI3K enzyme. acs.org
The activation of the PI3K/Akt pathway is crucial for the metabolic reprogramming that supports the anabolic needs of rapidly growing cancer cells. mdpi.com Studies have shown that inhibiting this pathway can abrogate the tumorigenic potential of cancer cells. For instance, the use of a selective PI3K inhibitor, LY294002, was found to significantly inhibit the colony formation and proliferation of colorectal cancer cells. mdpi.com This highlights the therapeutic potential of modulating the PI3K pathway in cancer treatment.
In Vitro Cellular Target Engagement and Mechanistic Assays
Determining whether a compound engages its intended target within the complex environment of a living cell is a critical step in drug discovery. nih.gov The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for this purpose. nih.govnih.gov CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. nih.govnih.gov This change in thermal stability can be measured and used to confirm target engagement in intact cells. nih.gov
For analogs of this compound and other small molecule inhibitors, assays to confirm cellular target engagement are crucial. For instance, in the development of CHK1 inhibitors, compounds were tested for their ability to abrogate an etoposide-induced G2 checkpoint arrest in HT29 colon cancer cells, which is a specific CHK1-mediated effect. acs.org This cellular mechanistic assay provides evidence that the compound is not only entering the cell but also inhibiting the function of its target.
Similarly, for p300/CBP HAT inhibitors, cellular target engagement was demonstrated by measuring the levels of acetylation at specific histone residues (H3K9, H3K18, and H3K27) in Kasumi-1 leukemia cells after treatment with the compounds. nih.gov A reduction in histone acetylation levels indicated that the inhibitors were successfully engaging and inhibiting p300/CBP within the cells. nih.gov
These in vitro cellular assays are indispensable for validating the mechanism of action of new chemical entities and for guiding the optimization of lead compounds.
Cell-Based Assays for Target Activity Confirmation
In the preclinical evaluation of this compound analogs and related pyrazine-piperidine hybrids, cell-based assays are fundamental for confirming their activity against specific biological targets. These assays provide crucial data on the compound's efficacy and mechanism of action within a cellular context. The design of these assays is guided by the intended target, with researchers often employing a variety of techniques to build a comprehensive activity profile.
For compounds targeting protein kinases, a common strategy involves monitoring the phosphorylation status of downstream substrates. For instance, in the development of mTOR inhibitors, newly synthesized compounds were screened for their ability to inhibit the mTORC1 pathway by using immunoblot analyses to monitor the phosphorylation of the T389 residue of S6K1 in mouse embryonic fibroblasts (MEFs). nih.gov This cell-based approach is often prioritized over purely biochemical assays as it can better reflect factors like cell permeability and the compound's interaction with the target in its native intracellular environment. nih.gov
Antiproliferative activity is another key parameter frequently assessed using cell-based assays. For a series of novel N-(piperidine-4-yl)benzamide derivatives investigated for anticancer properties, their potency was determined against various tumor cell lines, such as the HepG2 hepatocarcinoma cell line. researchgate.net Assays measuring the half-maximal inhibitory concentration (IC50) are standard in this context. Further mechanistic insights are gained through techniques like Western blot analysis to observe the compound's effect on cell cycle regulatory proteins (e.g., cyclin B1, p21, p53) and flow cytometry to confirm cell-cycle arrest. researchgate.net
The following table summarizes representative data from cell-based assays for piperidine derivatives, illustrating how these methods are used to quantify biological activity.
| Compound ID | Target/Cell Line | Assay Type | Measured Endpoint | Result (IC50) |
| Compound 26 (Torin1) | mTOR (cellular) | Immunoblot (S6K1 phosphorylation) | Inhibition of mTOR activity | Single-digit nM |
| Compound 47 | HepG2 cells | Antiproliferation | Inhibition of cell growth | 0.25 µM researchgate.net |
| BMS-695735 | Multiple Tumor Cell Lines | Proliferation Assay | Inhibition of cell proliferation | Varies by cell line |
This table is for illustrative purposes and synthesizes data on related piperidine structures to demonstrate the application of cell-based assays.
Studies on Hemozoin Formation Inhibition
One of the well-established mechanisms for antimalarial drugs is the inhibition of hemozoin formation. nih.gov In the intraerythrocytic stage of its lifecycle, the Plasmodium parasite digests host hemoglobin in its digestive vacuole, releasing large quantities of heme. nih.gov Free heme is toxic to the parasite, which detoxifies it by biocrystallization into an insoluble pigment called hemozoin. nih.govnih.gov This detoxification pathway is a validated drug target.
Analogs of this compound, particularly those incorporating the broader pyrazine-piperidine scaffold, have been investigated in the context of antimalarial drug discovery. The rationale is that the heterocyclic pyrazine and piperidine moieties can be tailored to interact with heme and prevent its polymerization into hemozoin, mirroring the mechanism of action of drugs like chloroquine (B1663885). nih.gov
Research in this area often involves screening compound libraries in high-throughput phenotypic screens against Plasmodium falciparum. nih.gov Active compounds are then subjected to mechanistic studies to determine if their mode of action involves the heme detoxification pathway. Assays are conducted to measure the inhibition of β-hematin (synthetic hemozoin) formation and the resulting increase in free heme levels within the parasite. malariaworld.org For example, a study on a human kinase inhibitor identified its antimalarial activity was, in part, due to the inhibition of hemozoin formation, which was confirmed by observing a blockade of heme detoxification. malariaworld.org Mutations in parasite transporters like the chloroquine resistance transporter (PfCRT), which can cause drug efflux from the digestive vacuole, are also studied to assess potential cross-resistance with new chemical entities. nih.gov
The table below presents findings related to compounds investigated for their hemozoin inhibition activity.
| Compound Class | Organism/System | Assay | Key Finding |
| 2,4-disubstituted imidazopyridines | Plasmodium falciparum | Phenotypic screen, Hemozoin inhibition | Identified as hemozoin formation inhibitors with antimalarial activity. nih.gov |
| Heme analogs (e.g., SnPP, ZnPP) | P. falciparum trophozoite extracts | Heme polymerization assay | Inhibited hemozoin formation in cell-free extracts. nih.gov |
| Type II human kinase inhibitor | Plasmodium falciparum | β-hematin formation assay | Inhibited hemozoin formation and increased free heme levels. malariaworld.org |
Investigations of IKAROS Family Zinc Finger 2 (IKZF2) Modulation
The IKAROS family of zinc-finger proteins are transcription factors that play a critical role in hematopoietic and lymphocyte development. nih.govfrontiersin.org This family includes Ikaros (IKZF1), Helios (IKZF2), Aiolos (IKZF3), Eos (IKZF4), and Pegasus (IKZF5). frontiersin.org Specifically, IKZF2 (Helios) is involved in the function of regulatory T cells (Tregs) and is considered a marker for their stability. nih.gov Given the role of Tregs in immune suppression, particularly in the context of cancer, modulating the activity of IKZF2 has emerged as a promising therapeutic strategy.
The primary approach being explored is the development of molecular degraders. These are often heterobifunctional molecules designed to bind to both an IKZF protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. wipo.intgoogle.com Preclinical research focuses on designing and synthesizing compounds that can effectively induce the degradation of IKZF2 and/or other IKAROS family members. wipo.intgoogle.com
While the development of IKZF2 degraders is an active area of research, publicly available studies specifically linking the this compound scaffold to IKZF2 modulation are not prevalent. The research described in patents generally relates to compounds of a broader chemical formula designed to act as degraders for therapeutic use in diseases like cancer. wipo.intgoogle.com The investigation of novel scaffolds, including pyrazine-piperidine hybrids, for this target represents a potential direction for future drug discovery efforts.
| Target Protein | Therapeutic Strategy | Role in Disease | Status of Pyrazine-Piperidine Analogs |
| IKZF2 (Helios) | Targeted Protein Degradation | Immune regulation, Cancer wipo.intgoogle.com | Not explicitly documented in available research |
| IKZF4 (Eos) | Targeted Protein Degradation | Immune regulation, Cancer wipo.intgoogle.com | Not explicitly documented in available research |
Exploration of Novel Biological Targets for Pyrazine-Piperidine Hybrid Structures
The hybrid structure combining pyrazine and piperidine rings serves as a versatile scaffold in medicinal chemistry, leading to the exploration of a wide array of novel biological targets. researchgate.netbenthamscience.com The ability of the nitrogen atoms in these rings to form hydrogen bonds and engage in dipole-dipole interactions makes them suitable for binding to various biological macromolecules. researchgate.net Preclinical research has identified analogs with activities against targets implicated in oncology, neuroscience, and infectious diseases.
In oncology, pyrimidine-piperazine derivatives (a closely related class) have been successfully developed as kinase inhibitors, with several compounds approved for clinical use. researchgate.net Research continues to explore new kinase targets. For example, piperine-carboximidamide hybrids have been designed as multi-targeted agents against EGFR, BRAFV600E, and CDK2. nih.gov Similarly, piperazine-substituted pyranopyridines have demonstrated antiproliferative activity against a range of tumor cell lines. nih.gov
In the field of neuroscience, a series of pyrazolopyrazines, which incorporate a pyrazine core, were developed as potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). nih.govresearchgate.net One such compound, PF-0647022, demonstrated efficacy in a nonhuman primate model of L-DOPA-induced dyskinesia. nih.govresearchgate.net
Furthermore, the pyrazine-piperidine scaffold is explored for other therapeutic areas. Piperazine-substituted pyranopyridines have been identified as inhibitors of hepatitis B virus (HBV) virion production, indicating a potential role as direct-acting antivirals. nih.gov Other studies have synthesized novel piperazine analogues bearing quinoline (B57606) and pyridine moieties to investigate activities such as antioxidant effects and inhibition of enzymes like H+/K+ ATPase. researchgate.net
The following table summarizes some of the diverse biological targets being explored for pyrazine-piperidine and related hybrid structures.
| Compound Class/Analog | Biological Target | Therapeutic Area |
| Pyrazolopyrazines | mGluR5 (Negative Allosteric Modulator) | Neuroscience (Parkinson's Disease) nih.govresearchgate.net |
| Quinoline-benzo[h] nih.govmalariaworld.orgnaphthyridinone | mTOR (Kinase) | Oncology nih.gov |
| Piperine-carboximidamide hybrids | EGFR, BRAFV600E, CDK2 | Oncology nih.gov |
| Piperazine-substituted pyranopyridines | Hepatitis B Virus (HBV) | Infectious Disease nih.gov |
| Benzimidazole-pyridones | Insulin-like growth factor-1 receptor (IGF-1R) | Oncology nih.gov |
Future Research Directions and Advanced Translational Perspectives in Chemical Biology
Design and Synthesis of Advanced Molecular Probes for Biological Systems
The development of molecular probes is crucial for understanding complex biological processes. The (1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol scaffold can be strategically modified to create advanced probes for cellular imaging and target identification. frontiersin.orgresearchgate.net
Fluorophore Conjugation: The methanol (B129727) group provides a convenient handle for the conjugation of fluorescent dyes. By attaching environmentally sensitive fluorophores, it is possible to design probes that report on specific cellular events, such as changes in pH, ion concentration, or enzymatic activity. For instance, a donor-acceptor-donor (D-A-D) type probe design could be employed, with the pyrazine (B50134) core acting as the acceptor, to achieve large Stokes shifts and high photostability, making them suitable for long-term live-cell imaging. frontiersin.org
Photoaffinity Labeling: Introduction of a photoreactive group, such as an azide (B81097) or a diazirine, would enable the creation of photoaffinity probes. Upon photoactivation, these probes can covalently bind to their biological targets, allowing for their isolation and identification using proteomics techniques. This approach is invaluable for elucidating the mechanism of action of bioactive compounds.
Biotinylation and Click Chemistry Handles: The synthesis of derivatives featuring biotin (B1667282) tags or moieties for click chemistry (e.g., alkynes or azides) would facilitate the purification and visualization of target proteins. These functionalized probes can be used in pull-down assays to isolate binding partners from complex biological mixtures.
The design and synthesis of such molecular probes based on the this compound scaffold will provide powerful tools to dissect its biological functions and identify its molecular targets.
Table 1: Potential Molecular Probes Based on this compound
| Probe Type | Modification Strategy | Application |
| Fluorescent Probe | Conjugation of a fluorophore to the methanol group | Live-cell imaging, sensing specific cellular events |
| Photoaffinity Probe | Introduction of a photoreactive group (e.g., azide, diazirine) | Target identification and validation |
| Affinity-based Probe | Incorporation of a biotin tag or click chemistry handle | Isolation and purification of binding partners |
Methodological Refinements in Lead Optimization for Preclinical Discovery
Lead optimization is a critical phase in drug discovery aimed at enhancing the potency, selectivity, and pharmacokinetic properties of a lead compound. danaher.comresearchgate.net For this compound and its analogs, several methodological refinements can be employed to accelerate their development as preclinical candidates.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the core scaffold is essential. This involves the synthesis of a library of analogs with modifications at the pyrazine ring, the piperidine (B6355638) core, and the methanol group. For example, substitution on the pyrazine ring can modulate electronic properties and provide additional interaction points with the target protein. nih.gov Alterations to the piperidine ring can influence the compound's conformation and physicochemical properties. thieme-connect.com
Parallel Synthesis and High-Throughput Purification: To expedite the synthesis of analog libraries, parallel synthesis techniques can be employed. acs.org Coupled with high-throughput purification methods, this allows for the rapid generation of a diverse set of compounds for biological evaluation.
In Silico Modeling: Computational methods, such as quantitative structure-activity relationship (QSAR) and molecular docking, can guide the design of new analogs with improved properties. nih.gov These models can predict the binding affinity and selectivity of virtual compounds, prioritizing the synthesis of the most promising candidates.
A well-designed lead optimization campaign, integrating both synthetic chemistry and computational approaches, will be instrumental in advancing derivatives of this compound towards preclinical development. creative-biostructure.com
Integration of Multi-Omics Data in Elucidating Complex Mechanisms of Action
Understanding the mechanism of action of a bioactive compound is fundamental to its development as a therapeutic agent. Integrating multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular response to treatment with this compound and its analogs. arxiv.org
Transcriptomic Profiling: RNA sequencing (RNA-seq) can be used to identify changes in gene expression patterns in cells treated with the compound. This can reveal the signaling pathways and cellular processes that are modulated, providing clues about its mechanism of action.
Proteomic Analysis: Techniques such as mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications. This can help to pinpoint the direct protein targets of the compound and downstream effector proteins.
Metabolomic Studies: Analyzing the metabolic profile of treated cells can reveal alterations in metabolic pathways. This information can be particularly valuable for compounds targeting metabolic enzymes or pathways.
Network Biology: The integration of multi-omics datasets using network biology approaches can help to construct a holistic model of the compound's mechanism of action. springernature.com This can reveal complex interactions and feedback loops that are not apparent from single-omics analysis alone.
By combining these powerful technologies, researchers can gain a deep understanding of how this compound and its derivatives exert their biological effects, which is crucial for their translation into clinical applications.
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and activity prediction of new chemical entities. nih.gov These technologies can be applied to the this compound scaffold to accelerate the discovery of novel analogs with desired biological activities.
Generative Models for de Novo Design: Generative AI models can be trained on large datasets of known bioactive molecules to design novel compounds with specific properties. These models can generate virtual libraries of analogs of this compound that are predicted to be active against a particular target.
Predictive Modeling of Bioactivity: ML models can be trained to predict the biological activity of compounds based on their chemical structure. gu.senih.gov By training these models on data from high-throughput screening campaigns, it is possible to predict the activity of virtual compounds and prioritize them for synthesis.
ADMET Prediction: AI and ML can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds. This allows for the early identification of candidates with unfavorable pharmacokinetic profiles, reducing the attrition rate in later stages of drug development.
The integration of AI and ML into the drug discovery pipeline for this compound and its derivatives will significantly enhance the efficiency and success rate of identifying promising clinical candidates.
Table 2: Applications of AI and Machine Learning in the Development of this compound Analogs
| AI/ML Application | Description | Potential Impact |
| Generative Models | Design of novel analogs with desired properties | Expansion of chemical space and identification of novel scaffolds |
| Predictive Activity Models | Prediction of biological activity against specific targets | Prioritization of compounds for synthesis and testing |
| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles | Early deselection of candidates with poor drug-like properties |
Development of Novel Assay Systems for High-Throughput Screening of Analogs
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries. nuvisan.com To facilitate the discovery of bioactive analogs of this compound, the development of novel and robust HTS assays is essential. mdpi.com
Target-Based Assays: If the biological target of the compound is known, target-based assays can be developed. These assays, such as enzyme inhibition or receptor binding assays, are often amenable to high-throughput formats and provide direct information about the compound's potency.
Cell-Based Phenotypic Assays: Phenotypic screening assays measure the effect of compounds on cellular functions, such as cell viability, proliferation, or signaling pathway activation. These assays are particularly useful when the target is unknown or when targeting a complex cellular process. High-content imaging is a powerful tool for phenotypic screening, allowing for the simultaneous measurement of multiple cellular parameters.
Biophysical Assays: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to measure the direct binding of compounds to their target proteins. While not always high-throughput, these methods provide valuable information about the binding affinity and kinetics.
Miniaturization and Automation: Miniaturizing assays into 384- or 1536-well plate formats and utilizing laboratory automation can significantly increase the throughput and reduce the cost of screening campaigns. acs.org
The development of a suite of HTS assays will be critical for efficiently screening libraries of this compound analogs and identifying hits for further optimization.
Collaborative Interdisciplinary Research Opportunities in Chemical Biology and Material Science
The intersection of chemical biology and material science offers exciting opportunities for the development of novel functional materials. The pyrazine moiety in this compound is of particular interest in this context. Pyrazine-based polymers have shown promise in a variety of applications, including energy storage and electronics. nih.govosti.gov
Functional Polymers: The methanol group of the compound can be used as a point of attachment for polymerization. By incorporating the pyrazine-piperidine scaffold into polymers, it may be possible to create materials with unique electronic, optical, or biological properties. For example, pyrazine-containing polymers have been investigated as cathode materials for fast-charge batteries. nih.gov
Bio-based Materials: There is growing interest in developing sustainable materials from renewable resources. Pyrazine building blocks can be synthesized from biomass, such as amino acids, making them attractive for the creation of bio-based polymers. maastrichtuniversity.nlacs.org
Drug Delivery Systems: The piperidine scaffold is a common feature in many approved drugs and is known to interact with biological systems. thieme-connect.commdpi.com Polymers incorporating this moiety could be explored for drug delivery applications, potentially enhancing the bioavailability or targeting of therapeutic agents.
Collaborative research between chemical biologists and material scientists will be key to unlocking the full potential of the this compound scaffold in the development of next-generation functional materials. st-andrews.ac.uk
Q & A
Q. What are the recommended synthetic routes for (1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : A common approach involves nucleophilic substitution or reductive amination to introduce the pyrazine moiety into the piperidine scaffold. For example, reacting pyrazine-2-carbaldehyde with piperidin-4-ylmethanol derivatives under catalytic hydrogenation (e.g., H₂/Pd-C) can yield the target compound. Optimization includes:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .
- Reaction Time : Extended reflux (12–24 hours) enhances conversion rates, as seen in analogous piperazinyl alcohol syntheses .
- Purification : Column chromatography (silica gel, chloroform:methanol gradients) effectively isolates the product .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be analyzed?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the piperidine methylene protons (δ 2.5–3.5 ppm) and pyrazine aromatic protons (δ 8.5–9.0 ppm). The methanol -OH proton may appear as a broad singlet (δ 1.5–2.5 ppm) .
- IR Spectroscopy : Stretching frequencies for -OH (3200–3600 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Exact mass analysis (e.g., HRMS) should match the theoretical molecular weight (C₁₁H₁₇N₃O: calculated 207.1372 g/mol) .
Advanced Research Questions
Q. How do thermal stability studies inform the storage and handling protocols for this compound in long-term experimental settings?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical. For structurally similar piperidine derivatives:
- Decomposition Temperature : If decomposition occurs above 150°C (as seen in sulfonyl-piperidine analogs), room-temperature storage in inert atmospheres is sufficient .
- Moisture Sensitivity : Hygroscopic compounds require desiccants and airtight containers. Karl Fischer titration can quantify water content .
Q. What analytical strategies resolve discrepancies in purity assessments of this compound when using HPLC versus NMR?
- Methodological Answer :
- HPLC-NMR Cross-Validation : Use orthogonal methods:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities. Adjust mobile phase (e.g., acetonitrile:water with 0.1% TFA) to resolve co-eluting peaks .
- qNMR : Integrate proton signals against an internal standard (e.g., maleic acid) to calculate purity. Discrepancies may arise from non-UV-active impurities (e.g., inorganic salts) .
- Mass Balance : Combine HPLC area percentages with residual solvent analysis (GC-MS) for comprehensive purity assessment .
Q. How can researchers predict the biological activity of this compound using computational modeling, given its structural similarity to pharmacologically active piperidine derivatives?
- Methodological Answer :
- Molecular Docking : Target receptors common to piperidine-based drugs (e.g., serotonin or dopamine receptors). Use PyMOL or AutoDock to simulate binding affinities. The pyrazine moiety may enhance π-π stacking with aromatic residues in binding pockets .
- QSAR Studies : Correlate substituent effects (e.g., pyrazine electronegativity) with bioactivity data from analogs. For example, pyrazine derivatives often exhibit improved CNS permeability compared to benzene .
Notes on Safety and Handling
- Storage : Store at 2–8°C in amber glass vials to prevent photodegradation. Avoid prolonged exposure to moisture .
- Handling : Use PPE (gloves, goggles) during synthesis. In case of skin contact, rinse immediately with water; for inhalation, move to fresh air .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
